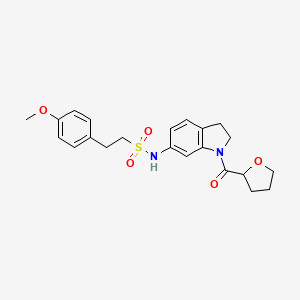

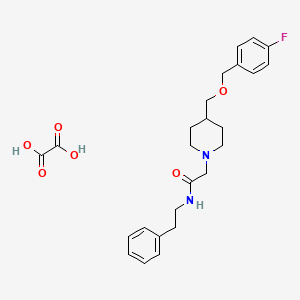

tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloroacetamide is an organic compound used as a building block in organic synthesis . It has a linear formula of ClCH2CONH2 and a molecular weight of 93.51 .

Synthesis Analysis

2-Chloroacetamide has been used in the synthesis of derivatives of 1,8-naphthyridine containing thiono groups . It has also been used as a reagent for the synthesis of carboxamidomethyl esters as carboxyl protecting groups in peptide synthesis .Molecular Structure Analysis

The molecular structure of 2-Chloroacetamide can be represented by the SMILES string NC(=O)CCl . The InChI representation is 1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5) .Physical And Chemical Properties Analysis

2-Chloroacetamide is a solid with a melting point of 116-118 °C . It is soluble in methanol (1 g/10 mL), absolute ethanol (10 part), and water (10 parts), but only very slightly soluble in diethyl ether . Its vapor pressure is 0.05 mmHg at 20 °C .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The tert-butyl group is often incorporated into bioactive compounds, impacting their physicochemical properties such as lipophilicity and metabolic stability. Westphal et al. (2015) evaluated alternative substituents to the tert-butyl group in drug analogues, documenting changes in efficacy and activity due to modifications in physicochemical properties (Westphal et al., 2015).

Organic Synthesis

Fox and Ley (2003) explored tert-butyl acetothioacetate's utility in synthesis, achieving the formation of 3-acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, demonstrating its role in facilitating complex organic reactions and contributing to synthetic versatility (Fox & Ley, 2003).

Polymer Chemistry

Simison et al. (2006) utilized tert-butyl-based compounds in quasiliving carbocationic polymerizations, achieving polyisobutylenes with exclusively exo-olefin end groups. This highlights the importance of tert-butyl derivatives in producing polymers with specific structural features (Simison et al., 2006).

Analytical Chemistry

Kim et al. (1993) studied the tert-butyldimethylsilyl (TBDMS) derivatives of acidic non-steroidal anti-inflammatory drugs (NSAIDs) for gas chromatography analysis. This work underlines the role of tert-butyl-based derivatives in enhancing the analytical detection and quantification of pharmaceutical compounds (Kim et al., 1993).

Propiedades

IUPAC Name |

tert-butyl (2R)-2-[(2-chloroacetyl)amino]-4-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-8(2)6-9(14-10(15)7-13)11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLBUSWWABLMPG-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC(C)(C)C)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![(NE)-N-[(4-chlorofuro[3,2-c]pyridin-2-yl)methylidene]hydroxylamine](/img/structure/B2778488.png)

![(2-Phenyl-1,3-thiazol-4-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2778495.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2778501.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea](/img/structure/B2778507.png)